

MS8511: A Covalent Inhibitor of G9a/GLP with High Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



A detailed comparison of the novel covalent inhibitor **MS8511** against other methyltransferase inhibitors, supported by experimental data.

In the landscape of epigenetic drug discovery, the development of highly selective inhibitors for protein methyltransferases is a critical endeavor. **MS8511** has emerged as a first-in-class covalent irreversible inhibitor of the closely related lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP; EHMT1). This guide provides a comprehensive comparison of **MS8511**'s selectivity profile with the well-characterized non-covalent inhibitor UNC0642, supported by quantitative data and detailed experimental protocols.

Selectivity Profile: MS8511 vs. UNC0642

MS8511 demonstrates exceptional selectivity for G9a and GLP. In a broad panel screening, **MS8511** was tested against 21 other protein lysine and arginine methyltransferases and showed no significant inhibitory activity at a concentration of 1 μ M[1]. This high degree of selectivity is a key advantage, minimizing the potential for off-target effects in research and therapeutic applications.

For comparison, the widely used non-covalent G9a/GLP inhibitor, UNC0642, also exhibits a high degree of selectivity. It has been shown to be over 20,000-fold selective for G9a and GLP when compared to a panel of 13 other methyltransferases, with IC50 values for these other enzymes exceeding 50,000 nM[2][3].



The table below summarizes the inhibitory potency (IC50) of **MS8511** and UNC0642 against G9a, GLP, and a panel of other methyltransferases.

Target	MS8511 IC50 (nM)	UNC0642 IC50 (nM)
G9a	100 ± 6	<2.5
GLP	140 ± 5	<2.5
Other Methyltransferases (Panel of 21)	>1000 (>50% inhibition not observed at 1 µM)[1]	>50,000 (for a panel of 13)[2] [3]

Experimental Protocols

The selectivity of methyltransferase inhibitors is typically determined using biochemical assays that measure the transfer of a methyl group from a donor to a substrate. A commonly employed method is the radioactivity-based scintillation proximity assay (SPA).

Scintillation Proximity Assay (SPA) for G9a/GLP Activity

This assay quantifies the enzymatic activity of G9a and GLP by measuring the incorporation of a tritium-labeled methyl group from S-adenosyl-L-methionine (SAM) onto a biotinylated histone H3 peptide substrate.

Materials:

- Recombinant human G9a or GLP enzyme
- Biotinylated histone H3 (1-25) peptide substrate
- [3H]-S-adenosyl-L-methionine ([3H]-SAM)
- Unlabeled S-adenosyl-L-methionine (cold SAM)
- Assay Buffer: 25 mM potassium phosphate pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100
- Streptavidin-coated SPA beads



- Test inhibitors (e.g., MS8511, UNC0642) dissolved in DMSO
- 384-well microplates

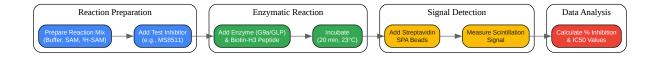
Procedure:

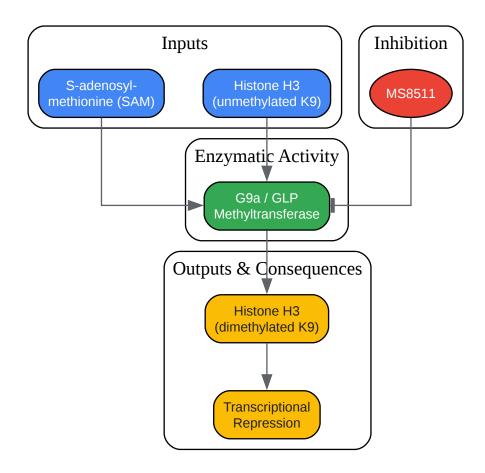
- Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, 8 μM cold SAM, and 2 μM [³H]-SAM.
- Inhibitor Addition: Add the test inhibitors at various concentrations to the wells of the 384-well plate. Include a DMSO control (vehicle).
- Enzyme and Substrate Addition: Add the G9a or GLP enzyme and the biotinylated H3 (1-25) peptide substrate to the wells to initiate the reaction. The final reaction volume is typically 10 μl.
- Incubation: Incubate the reaction mixture for 20 minutes at 23 °C.
- Assay Termination and Signal Detection: Stop the reaction by adding streptavidin-coated SPA beads. The biotinylated peptide substrate, now carrying the [³H]-methyl group, binds to the SPA beads. This proximity allows the beta particles emitted from the tritium to excite the scintillant in the beads, producing a light signal.
- Data Acquisition: Measure the light signal using a scintillation counter. The intensity of the signal is directly proportional to the amount of methylated substrate and thus, the enzyme activity.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the scintillation proximity assay used for determining the selectivity of methyltransferase inhibitors.







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- To cite this document: BenchChem. [MS8511: A Covalent Inhibitor of G9a/GLP with High Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935922#ms8511-selectivity-profiling-against-other-methyltransferases]

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